3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, along with a phenylbutyl group at the 1 position. The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenylbutyl Group: The phenylbutyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like OH- in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyrrole: Lacks the phenylbutyl group, making it less complex.
1-Phenyl-1H-pyrrole-2,5-dione: Lacks the chlorine atoms, affecting its reactivity and properties.
4-Phenylbutylpyrrole: Lacks the chlorine atoms, altering its chemical behavior.
Uniqueness
3,4-Dichloro-1-(4-phenylbutyl)-1H-pyrrole-2,5-dione is unique due to the combination of chlorine atoms and the phenylbutyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
92751-37-6 |
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Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
3,4-dichloro-1-(4-phenylbutyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c15-11-12(16)14(19)17(13(11)18)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
FUGFOMRHYUSHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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